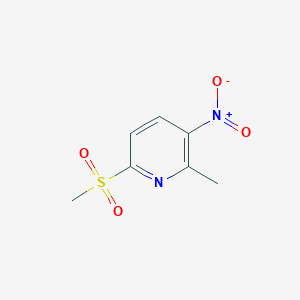
6-Methanesulfonyl-2-methyl-3-nitropyridine
Cat. No. B8383552
M. Wt: 216.22 g/mol
InChI Key: BSQRGVQXUGOBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08362248B2
Procedure details


A mixture of 6-bromo-2-methyl-3-nitropyridine (100 g, 461 mmol) and sodium methanesulfinate (47.0 g, 461 mmol) in DMSO (300 mL) was stirred at room temperature for 1.5 h. The reaction mixture was poured into ice-water (1 L) and stirred until all the ice had melted. The ice-cold solution was filtered, and a dark purple solid was collected. The solid collected was dissolved in ethyl acetate (1 L). The solution was treated with activated charcoal, filtered through Celite™. The Celite™ cake was washed with ethyl acetate, and the filtrate was collected. The solvent was evaporated from the filtrate under reduced pressure to give the title compound (87.0 g, 87%) as a yellow solid. Exact mass calculated for C7H8N2O4S: 216.0. Found: LCMS m/z=217.2 (M+H+).



[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Yield
87%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.[CH3:12][S:13]([O-:15])=[O:14].[Na+]>CS(C)=O>[CH3:8][C:6]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=[C:2]([S:13]([CH3:12])(=[O:15])=[O:14])[N:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(=N1)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
47 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The ice-cold solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a dark purple solid was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid collected
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in ethyl acetate (1 L)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was treated with activated charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite™
|
WASH
|
Type
|
WASH
|
|
Details
|
The Celite™ cake was washed with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated from the filtrate under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC(=CC=C1[N+](=O)[O-])S(=O)(=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 87 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
